molecular formula C9H10N2O B8769662 7-Amino-4-methylisoindolin-1-one CAS No. 913391-45-4

7-Amino-4-methylisoindolin-1-one

Cat. No.: B8769662
CAS No.: 913391-45-4
M. Wt: 162.19 g/mol
InChI Key: OTJXVHFKSUDRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-4-methylisoindolin-1-one is a bicyclic organic compound belonging to the isoindolinone family, characterized by a fused benzene and five-membered lactam ring. The amino group at position 7 and methyl group at position 4 define its structural uniqueness.

Properties

CAS No.

913391-45-4

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-amino-4-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H10N2O/c1-5-2-3-7(10)8-6(5)4-11-9(8)12/h2-3H,4,10H2,1H3,(H,11,12)

InChI Key

OTJXVHFKSUDRTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CNC(=O)C2=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position :

    • 4-Methyl vs. 4-Halogen (Br/Cl) : The methyl group (electron-donating) enhances lipophilicity and may improve membrane permeability, whereas bromo and chloro groups (electron-withdrawing) facilitate halogen bonding in kinase inhibition .
    • 4-Methyl vs. 2-Methyl : Positional isomerism (4-CH₃ vs. 2-CH₃) affects molecular geometry. The 4-methyl derivative likely has less steric hindrance compared to 2-methyl, which may explain the lower yield (54.3%) observed in 10d synthesis .
  • Functional Group Variations: Amino (NH₂) vs. Methoxy (OCH₃): The amino group at position 7 is critical for hydrogen bonding in biological targets, while methoxy substituents (as in 7-Methoxyisoindolin-1-one) may alter solubility and metabolic stability .

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